
Metazosin
説明
メタゾシンは、α1アドレナリン受容体拮抗薬として機能する降圧剤です 。主に高血圧症と良性前立腺肥大症(BPH)の治療に使用されます。 この化合物は血管拡張を引き起こす能力で知られており、血圧を下げるのに役立ちます .
準備方法
メタゾシンは、複数の段階からなるプロセスによって合成されます。最初の段階は、ピペラジンと2-メトキシプロピオニルクロリドを反応させてアミド中間体を形成することです。 この中間体を置換されたキナゾリンと反応させると、メタゾシンが生成されます 。反応条件は通常、反応を促進するために制御された温度と溶媒の使用を含みます。
化学反応の分析
メタゾシンは、次のようなさまざまな化学反応を起こします。
酸化: メタゾシンは特定の条件下で酸化され、さまざまな酸化生成物が生成される可能性があります。
還元: この化合物は還元反応も起こす可能性があり、薬理作用が変化する可能性があります。
科学研究における用途
メタゾシンは、科学研究において幅広い用途があります。
化学: α1アドレナリン受容体拮抗薬の研究における基準化合物として使用されます。
生物学: 研究者は、メタゾシンを使用してα1アドレナリン受容体遮断の生理学的効果を研究しています。
医学: メタゾシンは、心的外傷後ストレス障害(PTSD)や特定の不安障害などの治療における潜在的な用途について調査されています.
科学的研究の応用
Clinical Applications
1.1. Hypertension Management
Metazosin is primarily utilized as an antihypertensive agent. It works by blocking α1-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. A study involving 56 patients with chronic congestive heart failure demonstrated that this compound effectively reduced symptoms such as dyspnea and peripheral congestion while improving cardiac output and ejection fraction without causing tachycardia .
Table 1: Clinical Effects of this compound in Hypertension
Parameter | Baseline (Before Treatment) | After Treatment (8 Weeks) | Statistical Significance |
---|---|---|---|
NYHA Functional Class | 2.7 | 2.2 | p < 0.05 |
Ejection Fraction (%) | Not reported | Increased | p < 0.05 |
Cardiac Output (L/min) | Not reported | Increased | p < 0.05 |
1.2. Chronic Heart Failure
In addition to hypertension, this compound has been evaluated for its role in treating chronic heart failure, particularly cases that are refractory to standard treatments. The multicenter clinical trial indicated significant improvements in both subjective and objective measures of heart failure, highlighting its potential as a supportive therapy .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research involving pharmacokinetic scaling from animal models (mice, rats, rabbits) to humans suggests a one-compartment model for predicting drug behavior in clinical settings. The study concluded that allometric scaling could effectively estimate the pharmacokinetic parameters for this compound in human subjects .
Table 2: Pharmacokinetic Parameters of this compound
Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) |
---|---|---|
Mice | Data not available | Data not available |
Rats | Data not available | Data not available |
Rabbits | Data not available | Data not available |
Humans | Estimated via scaling | Estimated via scaling |
Research Applications
This compound's unique mechanism of action makes it a valuable tool in various research contexts:
3.1. Cardiovascular Research
Due to its vasodilatory effects, this compound is often studied in cardiovascular research to understand its impact on blood flow dynamics and heart function under different pathological conditions.
3.2. Pharmacological Studies
The compound serves as a model for studying α1-adrenergic receptor antagonism, providing insights into receptor interactions and the development of new antihypertensive agents with improved efficacy and safety profiles .
Case Studies
Case Study 1: Efficacy in Heart Failure Patients
A randomized controlled trial involving patients with chronic heart failure showed that those treated with this compound experienced a statistically significant improvement in functional capacity compared to the control group receiving standard treatment alone .
Case Study 2: Safety Profile Assessment
In a safety profile assessment, this compound was well tolerated among participants, with minimal adverse effects reported over an extended treatment period, reinforcing its suitability as a long-term therapeutic option .
作用機序
メタゾシンは、α1アドレナリン受容体を拮抗することによって効果を発揮します。 これらの受容体を遮断することによって、メタゾシンは血管の平滑筋を弛緩させ、血管拡張とそれに続く血圧の低下を引き起こします 。 このメカニズムは、前立腺と膀胱頸部の平滑筋を弛緩させることによって、BPHに関連する排尿症状の緩和にも役立ちます .
類似化合物との比較
メタゾシンは、プラゾシン、テラゾシン、ドキサゾシンなどの他のα1アドレナリン受容体拮抗薬と類似しています。 メタゾシンは、その特異的な結合親和性と薬物動態特性が特徴です 。 メタゾシンは、一部の同類薬とは異なり、高血圧症やBPHに加えて、PTSDや不安障害などの治療における可能性を示しています .
類似化合物
- プラゾシン
- テラゾシン
- ドキサゾシン
生物活性
Metazosin is an alpha-1 adrenergic receptor blocker primarily used in the treatment of hypertension and conditions associated with excessive sympathetic nervous system activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from relevant case studies and research.
- Chemical Formula : C₁₈H₂₅N₅O₄
- Molar Mass : 357.42 g/mol
This compound functions by selectively antagonizing alpha-1 adrenergic receptors, which leads to:
- Vasodilation : The blockade of these receptors results in the relaxation of vascular smooth muscle, thereby decreasing peripheral resistance.
- Reduced Blood Pressure : The vasodilatory effect contributes to lowering blood pressure, making it effective in managing hypertension.
Comparative Analysis with Similar Compounds
This compound shares structural and functional similarities with other alpha-1 blockers. The following table summarizes key characteristics:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Prazosin | Alpha-1 blocker | Hypertension | Shorter half-life |
Doxazosin | Alpha-1 blocker | Hypertension | Longer half-life |
Terazosin | Alpha-1 blocker | Hypertension | Extended release formulation |
Tamsulosin | Alpha-1 blocker | Benign prostatic hyperplasia | Selective for alpha-1A receptors |
This compound is distinguished by its specific receptor affinity profile and potential central nervous system effects, which may not be as pronounced in other alpha blockers.
Treatment of Chronic Heart Failure
A multicenter clinical trial evaluated the efficacy of this compound in patients with chronic congestive heart failure. Key findings included:
- Dosage : Patients received this compound at doses ranging from 10 mg to 20 mg per day.
- Duration : The treatment lasted for eight weeks.
- Results :
The study concluded that this compound is a suitable adjunct therapy in managing chronic heart failure, particularly in cases resistant to standard treatments.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound is critical for its therapeutic effectiveness. A hybrid approach integrating species differences has been developed to predict plasma concentration-time curves accurately. This method enhances the understanding of how this compound behaves in human subjects compared to traditional modeling techniques .
Safety and Tolerance
In the aforementioned clinical trials, this compound was well tolerated among patients, with no significant incidence of tachycardia reported. This safety profile is crucial for long-term management strategies in hypertensive patients or those with heart failure .
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOTYALSMRNXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275913, DTXSID50878352 | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95549-92-1, 116728-65-5 | |
Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。